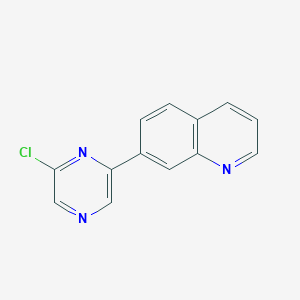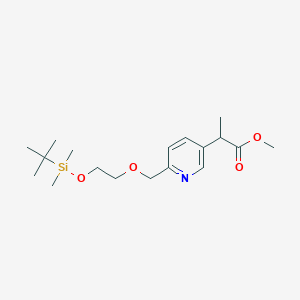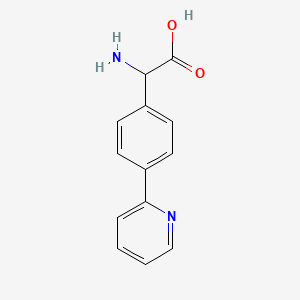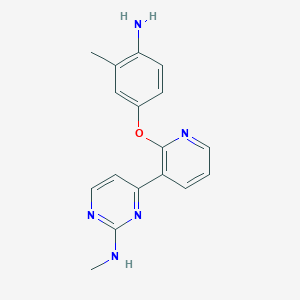
4-(2-(4-amino-3-methylphenoxy)pyridin-3-yl)-N-methylpyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(4-amino-3-methylphenoxy)pyridin-3-yl)-N-methylpyrimidin-2-amine is a complex organic compound that features a pyridine ring, a pyrimidine ring, and an amino group
准备方法
The synthesis of 4-(2-(4-amino-3-methylphenoxy)pyridin-3-yl)-N-methylpyrimidin-2-amine typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the amino group: This step may involve nitration followed by reduction or direct amination.
Formation of the pyrimidine ring: This can be synthesized through a condensation reaction involving a suitable aldehyde and amine.
Coupling of the pyridine and pyrimidine rings: This step may involve a cross-coupling reaction such as Suzuki or Heck coupling.
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques.
化学反应分析
4-(2-(4-amino-3-methylphenoxy)pyridin-3-yl)-N-methylpyrimidin-2-amine can undergo various types of chemical reactions:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex structures.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and coupling reagents like palladium(II) acetate.
科学研究应用
4-(2-(4-amino-3-methylphenoxy)pyridin-3-yl)-N-methylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 4-(2-(4-amino-3-methylphenoxy)pyridin-3-yl)-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological effect. The exact pathways and targets would depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar compounds to 4-(2-(4-amino-3-methylphenoxy)pyridin-3-yl)-N-methylpyrimidin-2-amine include other pyridine and pyrimidine derivatives. These compounds may share similar structural features but differ in their functional groups or substituents, leading to different chemical and biological properties. Examples of similar compounds include:
4-(2-(4-nitro-3-methylphenoxy)pyridin-3-yl)-N-methylpyrimidin-2-amine: Differing by the presence of a nitro group instead of an amino group.
4-(2-(4-amino-3-ethylphenoxy)pyridin-3-yl)-N-methylpyrimidin-2-amine: Differing by the presence of an ethyl group instead of a methyl group.
属性
分子式 |
C17H17N5O |
|---|---|
分子量 |
307.35 g/mol |
IUPAC 名称 |
4-[2-(4-amino-3-methylphenoxy)pyridin-3-yl]-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C17H17N5O/c1-11-10-12(5-6-14(11)18)23-16-13(4-3-8-20-16)15-7-9-21-17(19-2)22-15/h3-10H,18H2,1-2H3,(H,19,21,22) |
InChI 键 |
KVETWQOJBYZKLN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)OC2=C(C=CC=N2)C3=NC(=NC=C3)NC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


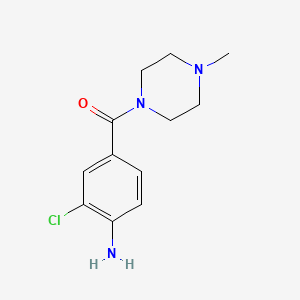
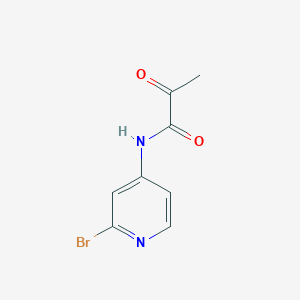
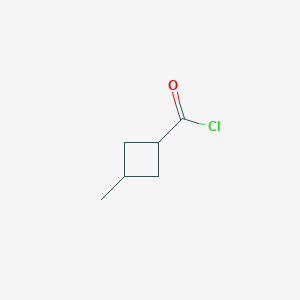
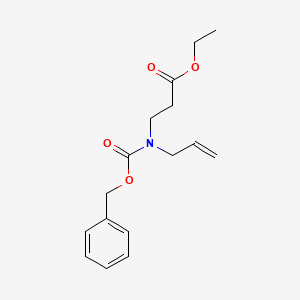
![2-(hydroxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13879528.png)
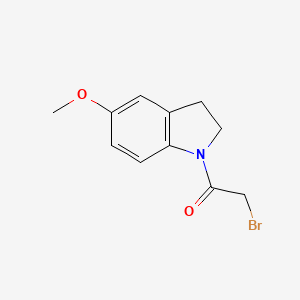
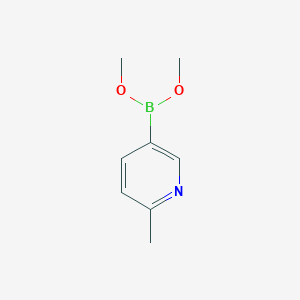
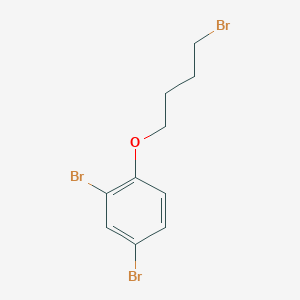
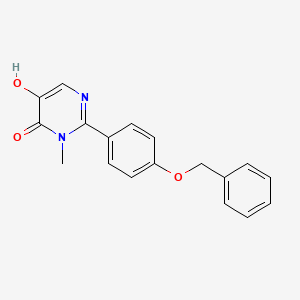
![2-Chloropyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B13879556.png)
